4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a complex structure combining elements of both thiophene and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is categorized primarily as a pharmaceutical intermediate, with implications for various therapeutic areas.
This compound belongs to the class of tetrahydrothieno[3,2-c]pyridines, which are known for their diverse pharmacological properties. The specific structure includes a methyl group on the pyridine ring, enhancing its biological activity. The classification of this compound can be summarized as follows:
The synthesis of 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be achieved through several methods. The most notable methods include:
The molecular structure of 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be represented as follows:
The compound exhibits a complex three-dimensional conformation due to the presence of multiple ring systems.
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves interactions with specific biological targets:
The physical and chemical properties of 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are essential for understanding its behavior in different environments:
These properties are critical for determining its suitability for various applications in research and industry.
4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several notable applications:
The Hedgehog signaling pathway—a critical regulator of embryonic development and tissue homeostasis—exhibits aberrant activation in numerous cancers. 4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine demonstrates pH-dependent conformational behavior that enhances its capacity to disrupt Gli protein translocation, a terminal step in Hh pathway activation. Molecular dynamics simulations reveal that the protonatable nitrogen within the tetrahydrothienopyridine core facilitates membrane penetration, allowing access to intracellular signaling components [1].
The 6-methylpyridin-2-yl moiety exhibits optimal steric compatibility with the allosteric binding pocket of Smoothened (SMO), a key HH pathway transducer. Unlike canonical SMO inhibitors (e.g., vismodegib), this compound achieves partial pathway inhibition (IC₅₀ ~2.1 μM in medulloblastoma models), suggesting utility in combinatorial strategies requiring graded pathway modulation rather than complete suppression. This pharmacological profile positions it as a valuable chemical probe for dissecting context-dependent HH signaling dynamics [1].
Beyond HH modulation, this scaffold exhibits selective interference with MBOAT enzymes, particularly hedgehog acyltransferase (HHAT). HHAT catalyzes the palmitoylation of sonic hedgehog (SHH) ligands—a post-translational modification essential for ligand multimerization and signaling potency. Biochemical assays demonstrate dose-dependent HHAT inhibition (Ki ≈ 3.8 μM) through competitive binding at the enzyme’s acyl-CoA recognition site [1].
The compound’s bicyclic topology creates optimal geometry for occlusion of the HHAT substrate tunnel. Molecular modeling indicates hydrophobic contacts between the thienopyridine core and conserved phenylalanine residues (Phe²²⁸, Phe³⁰⁹) in HHAT’s transmembrane domain, while the methylpyridine group engages polar residues near the catalytic histidine. This dual interaction mechanism underpins its >15-fold selectivity for HHAT over related MBOATs like GOAT, highlighting its utility as a template for targeted inhibitor design [1].
Tetrahydrothienopyridine derivatives trace their pharmacological origins to antiplatelet agents, with ticlopidine (5-(2-chlorobenzyl)-derivative, CAS 53885-35-1) representing the first clinically approved thienopyridine. Ticlopidine’s mechanism involves irreversible blockade of the P2Y₁₂ ADP receptor via metabolic activation [8]. Subsequent optimization yielded clopidogrel, enhancing efficacy while mitigating neutropenia risks. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core (CAS 28783-41-7) serves as the pharmacophore in these agents, typically modified at the 4-position to tune reactivity and target specificity [6] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3